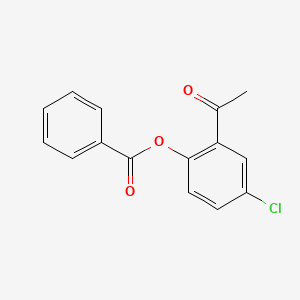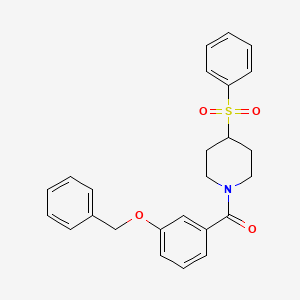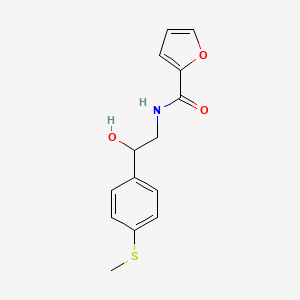
(2-Acetyl-4-chlorphenyl)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Acetyl-4-chlorophenyl) benzoate” is a chemical compound with the CAS Number: 4010-29-1 . It has a molecular weight of 274.7 . This compound is also known as triclosan, a chlorinated aromatic compound with multiple uses and applications in various areas of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 2-acetyl-4-chlorophenyl benzoate . The InChI code for this compound is 1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 .
Physical And Chemical Properties Analysis
“(2-Acetyl-4-chlorophenyl) benzoate” has a molecular weight of 274.7 . Its IUPAC name is 2-acetyl-4-chlorophenyl benzoate, and its InChI code is 1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
“(2-Acetyl-4-chlorphenyl)benzoat” wurde bei der Synthese neuer Derivate verwendet, die vielversprechende antibakterielle Aktivität gezeigt haben . Diese Derivate wurden gegen verschiedene Mikroorganismen wie Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli und Pseudomonas aeruginosa getestet . Die Verbindungen mit Nitro- und Sauerstoffgruppen zeigten eine ausgeprägte Aktivität im Vergleich zu Verbindungen ohne diese Gruppen .
Antifungale Aktivität
Neben antibakteriellen Eigenschaften zeigten diese Derivate auch antifungale Aktivität . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener Pilzinfektionen .
Synthese von heterocyclischen Verbindungen
“this compound” kann zur Synthese wichtiger heterocyclischer Verbindungen wie Chromonen und Pyrazol verwendet werden . Diese Verbindungen sind dafür bekannt, eine Vielzahl von biologischen Aktivitäten aufzuweisen, darunter antimikrobielle, entzündungshemmende, analgetische, antitumorale, antihypertensive, Antikonvulsiva und antivirale Aktivitäten .
Wirkmechanismus
(2-Acetyl-4-chlorophenyl) benzoate is a potent inhibitor of AHH, an enzyme involved in the metabolism of aryl hydrocarbons. AHH is responsible for the oxidation of aryl hydrocarbons, such as PCBs, to their more toxic forms. (2-Acetyl-4-chlorophenyl) benzoate binds to AHH and inhibits its activity, preventing the oxidation of aryl hydrocarbons.
Biochemical and Physiological Effects
(2-Acetyl-4-chlorophenyl) benzoate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of AHH, resulting in the accumulation of aryl hydrocarbons in the body. It has also been shown to inhibit the activity of other enzymes, such as cytochrome P450, resulting in the inhibition of the metabolism of other compounds. (2-Acetyl-4-chlorophenyl) benzoate has also been shown to induce oxidative stress, resulting in the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Acetyl-4-chlorophenyl) benzoate has several advantages and limitations for laboratory experiments. It is a potent inhibitor of AHH, making it an ideal tool for studying the effects of AHH inhibition on biological systems. It is also relatively easy to synthesize, making it an accessible reagent for laboratory experiments. However, (2-Acetyl-4-chlorophenyl) benzoate is a potent inhibitor of other enzymes, such as cytochrome P450, and could potentially interact with other compounds in the body, making it difficult to control the effects of (2-Acetyl-4-chlorophenyl) benzoate in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (2-Acetyl-4-chlorophenyl) benzoate in scientific research. It could be used to further study the effects of AHH inhibition on biological systems, or to investigate the effects of other organochlorine compounds, such as PCBs. It could also be used to study the effects of (2-Acetyl-4-chlorophenyl) benzoate on other enzymes, such as cytochrome P450, or to investigate the effects of (2-Acetyl-4-chlorophenyl) benzoate on oxidative stress. In addition, (2-Acetyl-4-chlorophenyl) benzoate could be used to synthesize other organochlorine compounds, such as PCDFs, or to develop new methods for the synthesis of (2-Acetyl-4-chlorophenyl) benzoate.
Synthesemethoden
(2-Acetyl-4-chlorophenyl) benzoate is synthesized through the reaction of 2-chloro-4-nitrophenol and acetic anhydride in the presence of an acid catalyst. The reaction takes place in an aqueous solution at room temperature and yields a yellowish-brown product. The product is then purified by recrystallization, and the final product is a white crystalline solid.
Eigenschaften
IUPAC Name |
(2-acetyl-4-chlorophenyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWFHOCVFRSPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2399836.png)

![2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile](/img/structure/B2399843.png)
![1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2399844.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2399848.png)
![2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane](/img/structure/B2399849.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2399856.png)
![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)